Halogenated amino acid analogs with inconsistent stereochemistry often lead to failed peptide syntheses and non-reproducible bioactivity. 3-Bromo-5-fluoro-L-phenylalanine is manufactured to >97% purity as the single L-enantiomer, addressing critical pain points in medicinal chemistry and chemical biology.
- Ensures predictable LAT1 recognition and transport for tumor-targeting prodrug strategies.
- The 3-bromo substituent provides a specific handle for on-resin Suzuki-Miyaura diversification, enabling complex non-natural peptide architectures.
- Rigorous L-stereochemistry control eliminates confounding D-isomer activity, ensuring reliable structure-activity relationship (SAR) data.
Molecular FormulaC9H9BrFNO2
Molecular Weight262.08 g/mol
Cat. No.B11742201
⚠ Attention: For research use only. Not for human or veterinary use.
3-Bromo-5-fluoro-L-phenylalanine (CAS: 1269807-22-8) is a synthetic, halogenated analog of the essential amino acid L-phenylalanine [1]. It features a unique aromatic ring substitution pattern with bromine at the 3-position and fluorine at the 5-position . This distinct di-halogenated architecture, combined with the pure L-stereochemistry, is specifically designed to introduce precise electronic and steric properties into peptides and small molecules [1]. This compound is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry to modulate molecular interactions, enhance metabolic stability, and enable further chemical diversification .
WorkflowSolid-phase peptide synthesis (SPPS) with di-halogenated amino acid incorporation
SelectionDefined L-stereochemistry for chiral environment compatibility
Use ContextMedicinal chemistry diversification via Br-mediated cross-coupling and F-electronic modulation
[1] Chemsrc. (2024). 3-Bromo-5-fluoro-L-phenylalanine. CAS 1269807-22-8. View Source
Substitution Specificity of 3-Bromo-5-fluoro-L-phenylalanine
The specific and unique combination of a bromine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring in the L-enantiomer cannot be simply substituted with other halogenated phenylalanines. This precise arrangement dictates a distinct set of physicochemical and biological interactions that are not replicated by analogs such as 3-bromo-L-phenylalanine or 5-fluoro-L-phenylalanine alone [1]. The bromine atom serves as a crucial, polarizable handle for hydrophobic contacts and further functionalization via cross-coupling reactions [2], while the highly electronegative fluorine atom profoundly alters the electronic distribution of the aromatic ring, affecting pKa, lipophilicity, and the strength of π-stacking interactions [3]. The use of an incorrect stereoisomer (D-isomer or racemic DL-mixture) will result in different binding modes and biological activities in chiral environments, as demonstrated by stereospecific interactions with transporters like LAT1 [4]. Substitution with a generic analog would lead to unpredictable and likely inferior outcomes in binding affinity, metabolic stability, and synthetic utility, making the specific procurement of this compound essential for reproducible research.
The 3,5-disubstitution pattern provides distinct electronic and steric properties not replicated by single halogen analogs (e.g., 3-bromo- or 5-fluoro-L-phenylalanine).
Incorrect stereoisomer may alter biological recognition
D-isomer or racemic mixture may exhibit different binding modes in chiral environments such as LAT1, potentially confounding transporter studies.
Absence of bromine eliminates cross-coupling handle
Substitution with 5-fluoro-L-phenylalanine removes the reactive Br site required for post-synthetic diversification via Suzuki-Miyaura coupling.
[1] Chemsrc. (2024). 3-Bromo-5-fluoro-L-phenylalanine. CAS 1269807-22-8. View Source
[2] Zhou, M., Feng, Z., & Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Communications, 59(11). View Source
[3] Geurink, P. P., Liu, N., Spaans, M. P., Downey, S. L., van den Nieuwendijk, A. M., van der Marel, G. A., Kisselev, A. F., Florea, B. I., & Overkleeft, H. S. (2010). Incorporation of fluorinated phenylalanine generates highly specific inhibitor of proteasome's chymotrypsin-like sites. Journal of Medicinal Chemistry, 53(5), 2319–2323. View Source
[4] Chien, H. C., Colas, C., Finke, K., Springer, S., Stoner, L., Zur, A. A., ... & Schlessinger, A. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(16), 7358–7373. View Source
3-Bromo-5-fluoro-L-phenylalanine vs. Structural Analogs
Purity Profile vs. Mono-Halogenated Analogs
The synthesis of the di-halogenated 3-Bromo-5-fluoro-L-phenylalanine is inherently more complex than its mono-halogenated counterparts, typically resulting in a distinct purity profile that is critical for downstream applications. Commercially available 3-Bromo-5-fluoro-L-phenylalanine is supplied at a purity of 97% . In comparison, the structurally simpler mono-halogenated analog 3-bromo-L-phenylalanine is commonly available at a lower purity of 95% . This difference in purity can significantly impact the efficiency of peptide synthesis, as lower purity starting materials lead to the accumulation of deletion sequences and difficult-to-remove byproducts.
Purity (HPLC)Data to verify
97%
3-bromo-L-phenylalanine: 95%
Higher purity may reduce byproduct formation in peptide synthesis.
Higher purity of the starting material directly translates to higher yields and purity of the final peptide product, reducing purification time and cost, which is a critical factor in procurement decisions.
The stereochemistry of amino acid analogs is a critical determinant of their interaction with biological transporters. A comprehensive structure-activity relationship (SAR) study on LAT1, a key transporter for drug delivery across the blood-brain barrier and into tumors, demonstrated that while the transport rate may not be strictly stereoselective for all substrates, the L- and D-enantiomers of amino acid analogs exhibit different binding modes and can lead to distinct biological outcomes [1]. Specifically, the use of a racemic DL-mixture or the incorrect D-enantiomer of a halogenated phenylalanine, such as 3-Bromo-5-fluoro-DL-phenylalanine, would introduce an additional variable with an undefined pharmacological profile, potentially confounding results and reducing the efficacy of LAT1-targeting strategies. This underscores the necessity of using the defined L-isomer for reproducible and interpretable results in transporter studies.
LAT1 Transporter InteractionClass-level inference
L-enantiomer: defined binding
DL/D-enantiomer: undefined binding
Enables stereochemical attribution in LAT1 transporter studies.
Class-level; target-specific validation advised.
Drug DeliveryTransporter InteractionStereochemistry
Evidence Dimension
Biological Recognition and Activity
Target Compound Data
L-enantiomer (defined binding mode)
Comparator Or Baseline
DL-racemic mixture or D-enantiomer (undefined or different binding mode)
Quantified Difference
Not applicable (qualitative difference in binding mode and potential biological activity)
Conditions
In vitro transporter assays and molecular modeling
Why This Matters
Procuring the correct L-enantiomer ensures that experimental results are attributable to a single, well-defined molecular entity, which is essential for data reproducibility and successful drug development programs.
Drug DeliveryTransporter InteractionStereochemistry
[1] Chien, H. C., Colas, C., Finke, K., Springer, S., Stoner, L., Zur, A. A., ... & Schlessinger, A. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(16), 7358–7373. View Source
Unique Reactivity in Cross-Coupling Chemistry
The presence of a bromine atom in 3-Bromo-5-fluoro-L-phenylalanine provides a versatile synthetic handle for further chemical modification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. This reactivity is not present in analogs lacking the bromine atom, such as 5-fluoro-L-phenylalanine. Furthermore, the adjacent fluorine atom modifies the electron density on the aromatic ring, which can significantly influence the rate and selectivity of these cross-coupling reactions [2]. This dual functionality allows for the site-specific introduction of diverse chemical moieties onto a peptide scaffold post-synthesis, a capability not possible with mono-halogenated analogs.
Not applicable (qualitative difference in reactivity)
Conditions
Standard palladium-catalyzed cross-coupling conditions
Why This Matters
This unique reactivity profile makes 3-Bromo-5-fluoro-L-phenylalanine a more versatile and valuable building block than its mono-fluorinated analogs for creating diverse libraries of modified peptides and small molecules.
Chemical BiologyCross-CouplingPeptide Functionalization
[1] Zhou, M., Feng, Z., & Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Communications, 59(11). View Source
[2] Geurink, P. P., Liu, N., Spaans, M. P., Downey, S. L., van den Nieuwendijk, A. M., van der Marel, G. A., Kisselev, A. F., Florea, B. I., & Overkleeft, H. S. (2010). Incorporation of fluorinated phenylalanine generates highly specific inhibitor of proteasome's chymotrypsin-like sites. Journal of Medicinal Chemistry, 53(5), 2319–2323. View Source
3-Bromo-5-fluoro-L-phenylalanine Applications
High-Fidelity Peptide Synthesis for SAR
Researchers synthesizing peptide libraries to probe the effects of halogenation on biological activity should utilize 3-Bromo-5-fluoro-L-phenylalanine. Its defined 97% purity is essential for minimizing side reactions during solid-phase peptide synthesis, ensuring that the final peptide products are of sufficient quality for accurate SAR analysis. The specific electronic and steric properties conferred by the 3-bromo-5-fluoro substitution pattern can then be correlated with changes in target binding affinity or functional activity.
LAT1-Targeted Drug Conjugates & Imaging Agents
In medicinal chemistry programs aimed at exploiting LAT1 for tumor targeting or blood-brain barrier penetration, the use of the pure L-enantiomer of this halogenated amino acid is mandatory. Studies have established that amino acid analogs interact with LAT1 in stereospecific ways [1]. Using the correct L-stereoisomer of 3-Bromo-5-fluoro-phenylalanine as a promoiety ensures that the resulting conjugate will be recognized and transported by LAT1 in a predictable and reproducible manner, which is fundamental for the success of such drug delivery strategies.
Peptide Functionalization via Cross-Coupling
For chemists seeking to create complex, non-natural peptide architectures, 3-Bromo-5-fluoro-L-phenylalanine is an invaluable tool. The bromine atom serves as a unique, site-specific handle for late-stage functionalization via Suzuki-Miyaura cross-coupling [2]. This allows researchers to attach biaryl groups, fluorophores, or other functionalities to a specific location within a peptide sequence, a capability that cannot be achieved with standard or mono-fluorinated phenylalanine analogs. This approach is widely used to generate novel chemical probes and therapeutic candidates with enhanced properties.
Application
Selection Property
Validation Focus
Peptide SAR studies with halogenated analogs
Purity and di-halogenation pattern
Peptide yield and byproduct profile
LAT1-mediated transport studies
L-stereochemistry and transporter recognition
LAT1 binding and uptake assays
Post-synthetic peptide diversification
Bromine handle for cross-coupling reactions
Efficiency of Suzuki-Miyaura coupling and functional group tolerance
[1] Chien, H. C., Colas, C., Finke, K., Springer, S., Stoner, L., Zur, A. A., ... & Schlessinger, A. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(16), 7358–7373. View Source
[2] Zhou, M., Feng, Z., & Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Communications, 59(11). View Source
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